
Ethyl 2-(2-iodophenoxy)propanoate
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Overview
Description
Ethyl 2-(2-iodophenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an iodine atom attached to a phenoxy group, which is further connected to a propanoate ester. The molecular formula for this compound is C11H13IO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-iodophenoxy)propanoate can be synthesized through various methods. One common approach involves the reaction of 2-iodophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes alkaline hydrolysis to yield 2-(2-iodophenoxy)propanoic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Conditions :
Mechanism :
Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of ethanol to form the carboxylate salt, which is acidified to the free acid.
Iodination and Halogen Exchange
The iodine atom on the aromatic ring participates in halogen-exchange reactions, particularly in cross-coupling processes.
Example :
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Suzuki–Miyaura Coupling :
Mechanism :
Oxidative addition of the C–I bond to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Reduction Reactions
The ester group is reduced to the corresponding alcohol or aldehyde under controlled conditions.
Key Pathways :
-
LiAlH₄ Reduction :
-
Selective Aldehyde Formation :
Nucleophilic Aromatic Substitution
The electron-deficient iodophenyl group facilitates nucleophilic substitution under harsh conditions.
Example :
Mechanism :
Formation of a Meisenheimer complex followed by elimination of iodide.
Decarboxylative Functionalization
Thermal or photolytic decarboxylation generates alkyl radicals for further coupling.
Conditions :
-
Light-Induced Decarboxylation :
Oxidative Transformations
The propanoate chain undergoes oxidation to ketones or carboxylic acids.
Example :
Comparative Reaction Data Table
Mechanistic Insights and Challenges
Scientific Research Applications
Ethyl 2-(2-iodophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(2-iodophenoxy)propanoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenoxypropanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl 2-(2-iodophenoxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and potential for halogen bonding. These characteristics make it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C11H13IO3 |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 2-(2-iodophenoxy)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
BKVZDVOZVJQXME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
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